molecular formula C20H25N5O2 B2458540 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034201-06-2

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No.: B2458540
CAS No.: 2034201-06-2
M. Wt: 367.453
InChI Key: VWYBOSVLUINAKP-UHFFFAOYSA-N
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Description

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetamido group, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and piperidine rings. These core structures are then linked through a series of reactions, including amide bond formation and cyclization.

  • Step 1: Synthesis of Pyrazole Ring

    • Starting materials: Cyclopropyl hydrazine and ethyl acetoacetate.
    • Reaction conditions: Reflux in ethanol with catalytic amounts of acetic acid.
  • Step 2: Synthesis of Piperidine Ring

    • Starting materials: 4-piperidone and appropriate amines.
    • Reaction conditions: Reductive amination using sodium triacetoxyborohydride.
  • Step 3: Amide Bond Formation

    • Starting materials: 3-acetamidobenzoic acid and the synthesized pyrazole-piperidine intermediate.
    • Reaction conditions: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups like halides, alkyl groups, or hydroxyl groups.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
  • 3-acetamido-N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Uniqueness

3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is unique due to the presence of the cyclopropyl group on the pyrazole ring, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(26)21-17-4-2-3-15(11-17)20(27)22-16-7-9-25(10-8-16)19-12-18(23-24-19)14-5-6-14/h2-4,11-12,14,16H,5-10H2,1H3,(H,21,26)(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBOSVLUINAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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